An In-depth Technical Guide to 3-Butoxypropylamine (CAS Number: 16499-88-0)
An In-depth Technical Guide to 3-Butoxypropylamine (CAS Number: 16499-88-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxypropylamine, identified by the CAS number 16499-88-0, is a primary aliphatic amine with the linear formula CH₃(CH₂)₃O(CH₂)₃NH₂. This colorless to pale yellow liquid is characterized by the presence of both a butoxy ether group and a primary amine function. This dual functionality makes it a versatile chemical intermediate in various synthetic applications. While direct biological signaling pathways involving 3-Butoxypropylamine are not extensively documented in publicly available literature, its role as a building block in the synthesis of more complex molecules, such as specialized ligands for catalysis, is of significant interest to the broader chemical and pharmaceutical research community. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and key applications.
Physicochemical and Toxicological Properties
The following tables summarize the key physical, chemical, and safety data for 3-Butoxypropylamine.
Table 1: Physicochemical Properties of 3-Butoxypropylamine
| Property | Value | Source(s) |
| CAS Number | 16499-88-0 | N/A |
| Molecular Formula | C₇H₁₇NO | [1] |
| Molecular Weight | 131.22 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | N/A |
| Density | 0.853 g/mL at 25 °C | |
| Boiling Point | 169-170 °C at 756 mmHg | |
| Melting Point | -65 °C | N/A |
| Flash Point | 63 °C (145.4 °F) - closed cup | |
| Refractive Index | n20/D 1.426 | |
| Water Solubility | Miscible | [2] |
| Vapor Pressure | 1.52 mmHg at 25°C | N/A |
Table 2: Toxicological and Safety Information
| Parameter | Information | Source(s) |
| GHS Hazard Statements | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | [3] |
| GHS Pictograms | Corrosion, Acute Toxicity (Oral) | [3] |
| Signal Word | Danger | |
| Hazard Classifications | Skin Corrosion 1B, Acute Toxicity 3 (Oral) | [3][4] |
| Personal Protective Equipment | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter. | |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Experimental Protocols
Synthesis of 3-Butoxypropylamine
A common method for the preparation of 3-Butoxypropylamine is via the hydrogenation of butoxypropionitrile. The following protocol is adapted from literature procedures.
Objective: To synthesize 3-Butoxypropylamine from butoxypropionitrile.
Materials:
-
Butoxypropionitrile
-
Raney nickel (50/50 mixture with water)
-
Ethanol
-
Ammonium hydroxide solution
-
Hydrogen gas
-
Nitrogen gas
-
1-liter stainless steel autoclave
-
Vigreux column for distillation
-
Filtration apparatus
Procedure:
-
Combine 224.8 grams of butoxypropionitrile and 20 grams of a 50/50 Raney nickel-water mixture in a 1-liter stainless steel autoclave.
-
Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol to the autoclave. The presence of ammonium hydroxide helps to minimize the formation of the secondary amine byproduct, dibutoxypropylamine.
-
Purge the autoclave with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 500 psi.
-
Heat the reactor to 60 °C and maintain this temperature for 20 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully discharge the product.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Purify the crude product by distillation using a Vigreux column to isolate the 3-Butoxypropylamine.
Analytical Methods
Objective: To determine the purity of 3-Butoxypropylamine and identify any potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., a base-deactivated column like PoraPLOT Amines or a column coated with a basic stationary phase).[5]
Procedure (General):
-
Sample Preparation: Prepare a dilute solution of the 3-Butoxypropylamine sample in a suitable solvent (e.g., methanol or dichloromethane). A typical concentration might be in the range of 100-1000 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250-290 °C.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp up to a final temperature of 250-290 °C at a rate of 5-10 °C/min. Hold at the final temperature for several minutes.[6]
-
Injection Mode: Splitless injection of 1 µL is common for trace analysis.[6]
-
-
MS Conditions:
-
Data Analysis: Identify the peak corresponding to 3-Butoxypropylamine based on its retention time and mass spectrum. The purity can be estimated by the relative area of the main peak.
Note: For enhanced volatility and improved peak shape, derivatization with an agent like pentafluorobenzoyl chloride can be employed prior to GC-MS analysis.[7]
Objective: To confirm the structure of 3-Butoxypropylamine.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure (General):
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Acquisition: Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is used.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and assign the peaks to the corresponding protons in the 3-Butoxypropylamine molecule. The expected chemical shifts will be characteristic of the butyl ether and propylamine moieties.
Objective: To identify the functional groups present in 3-Butoxypropylamine.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure (General):
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small drop of the liquid 3-Butoxypropylamine sample onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-650 cm⁻¹.[8]
-
Data Analysis: Identify the characteristic absorption bands. For 3-Butoxypropylamine, expect to see:
-
N-H stretching of the primary amine group (two bands) in the region of 3400-3200 cm⁻¹.[9]
-
C-H stretching of the alkyl chains around 3000-2800 cm⁻¹.
-
N-H bending of the primary amine around 1650-1580 cm⁻¹.[9]
-
C-O stretching of the ether group in the region of 1150-1085 cm⁻¹.
-
C-N stretching of the aliphatic amine around 1250-1020 cm⁻¹.[9]
-
Applications in Synthesis
The primary documented application of 3-Butoxypropylamine is as a precursor in the synthesis of N-functionalized bis(phosphino)amine ligands. These ligands are of significant interest in coordination chemistry and catalysis, particularly for processes like olefin oligomerization. The N-functionalized side chain, originating from 3-Butoxypropylamine, can influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their catalytic activity and selectivity.[10]
Visualizations
The following diagrams illustrate key workflows related to 3-Butoxypropylamine.
Caption: Synthetic workflow for 3-Butoxypropylamine.
Caption: Analytical workflow for 3-Butoxypropylamine.
Caption: Role in N-functionalized ligand synthesis.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. analyzetest.com [analyzetest.com]
- 10. Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
